molecular formula C28H32O6 B14296373 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid CAS No. 112752-90-6

4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid

Cat. No.: B14296373
CAS No.: 112752-90-6
M. Wt: 464.5 g/mol
InChI Key: MREXGUXVYLHSCV-UHFFFAOYSA-N
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Description

4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound features a phenolic structure, which is known for its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone under basic conditions to form the intermediate chalcone. This intermediate is then subjected to further reactions, such as aldol condensation, to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or nickel, can facilitate the hydrogenation steps, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated phenols.

Scientific Research Applications

4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism by which 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid exerts its effects involves interactions with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenylacetic acid
  • 4-Hydroxybenzaldehyde
  • 4-Hydroxybenzoic acid

Uniqueness

4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid stands out due to its unique structure, which combines multiple phenolic groups with a butenyl chain. This configuration enhances its reactivity and potential biological activities compared to simpler phenolic compounds.

Properties

CAS No.

112752-90-6

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid

InChI

InChI=1S/C22H20O2.2C3H6O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18;2*1-2-3(4)5/h3-15,23-24H,2H2,1H3;2*2H2,1H3,(H,4,5)

InChI Key

MREXGUXVYLHSCV-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3.CCC(=O)O.CCC(=O)O

Origin of Product

United States

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